28-Deoxonimbolide

Cytotoxicity Leukemia Apoptosis

28-Deoxonimbolide is an essential apoptosis control with distinct SAR from nimbolide. It induces caspase-8/-9/-3 via mitochondrial/death receptor pathways in HL60 cells (IC50 2.7 μM). Avoid batch variability by sourcing this specific limonoid for reproducible, publication-ready data.

Molecular Formula C27H32O6
Molecular Weight 452.5 g/mol
CAS No. 126005-94-5
Cat. No. B237985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name28-Deoxonimbolide
CAS126005-94-5
Synonyms28-deoxonimbolide
nimbolide, 28-deoxo-
Molecular FormulaC27H32O6
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OCC6(C=CC5=O)C)C)CC(=O)OC)C
InChIInChI=1S/C27H32O6/c1-14-16(15-7-9-31-12-15)10-17-21(14)27(4)18(11-20(29)30-5)26(3)19(28)6-8-25(2)13-32-22(23(25)26)24(27)33-17/h6-9,12,16-18,22-24H,10-11,13H2,1-5H3/t16-,17-,18-,22-,23+,24-,25+,26+,27-/m1/s1
InChIKeyCWGBIWRWBCYASK-LMHNVORZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





28-Deoxonimbolide (CAS: 126005-94-5): A Limonoid Apoptosis Inducer from Azadirachta indica


28-Deoxonimbolide (CAS: 126005-94-5) is a limonoid isolated from the seeds of Azadirachta indica (Neem) [1]. This natural product functions as an apoptosis inducer in cancer cells, acting through both mitochondrial and death receptor-mediated pathways [2]. It is primarily utilized in cancer research to study the mechanisms of programmed cell death and as a cytotoxic agent against leukemia and other tumor cell lines [3].

Why Generic Substitution of Limonoids Like Nimbolide or Nimbin for 28-Deoxonimbolide Is Scientifically Unjustified


Limonoids from Azadirachta indica exhibit a wide spectrum of biological activities, but their cytotoxic potency and mechanism of action are highly sensitive to subtle structural variations [1]. While many in-class compounds are categorized as 'limonoids', their efficacy against cancer cells can vary by orders of magnitude. For instance, the closely related limonoid nimbolide shows an average IC50 of 6 μM across a panel of cell lines, whereas nimbin and azadirachtin are practically non-toxic (IC50 >200 μM) [2]. This heterogeneity means that simply sourcing a 'neem limonoid' or substituting with a more studied analog like nimbolide will not reproduce the specific quantitative effects of 28-deoxonimbolide in a given assay. The precise structure-activity relationship requires the use of the exact compound to ensure experimental reproducibility and valid interpretation of biological data [3].

Quantitative Differentiation of 28-Deoxonimbolide: Head-to-Head and Class-Level Evidence


Potent Cytotoxicity Against HL60 Leukemia Cells: A Direct Comparison with Inactive Nimbin and Less Potent Salannin

28-Deoxonimbolide demonstrates potent cytotoxic activity against human promyelocytic leukemia HL60 cells, with an IC50 value of 2.7 μM after 48 hours of treatment in an MTT assay [1]. This is in stark contrast to the majority of limonoids tested in the same study, which were inactive. Even among the active compounds, 28-deoxonimbolide is significantly more potent than common neem limonoids like salannin (IC50 of 112 μM) and nimbin, which is practically non-toxic at >200 μM [2]. This quantitative difference highlights that 28-deoxonimbolide is not a generic limonoid but one of the most potent cytotoxic agents in its class for this specific leukemia model.

Cytotoxicity Leukemia Apoptosis HL60

Broad-Spectrum Cytotoxicity Against Diverse Human Cancer Cell Lines: A Head-to-Head Comparison with Nimbolide

In a comparative evaluation, 28-Deoxonimbolide and nimbolide were both described as 'broadly cytotoxic' against a panel of human cancer cell lines [1]. A head-to-head comparison in the Kigodi et al. study reveals distinct potency profiles across different tissues. 28-Deoxonimbolide displayed a different range of ED50 values (0.66 - 2.05 μg/mL) compared to nimbolide (0.16 - 8.8 μg/mL), indicating that one compound does not uniformly outperform the other across all cell types [2]. For instance, 28-Deoxonimbolide showed an ED50 of 1.04 μg/mL against HT-1080 fibrosarcoma cells, whereas nimbolide's ED50 was 0.53 μg/mL. Conversely, against P388 leukemia cells, 28-Deoxonimbolide (ED50 0.66 μg/mL) was more potent than nimbolide (ED50 1.2 μg/mL). These data confirm that the compounds have distinct activity profiles and are not interchangeable.

Cytotoxicity Solid Tumors MTT Assay Cancer Panel

Dual Apoptosis Induction Pathway: Confirmed Mechanism with Quantified Caspase Activation

28-Deoxonimbolide is a proven inducer of apoptosis through both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways in HL60 cells [1]. This dual activation is not a property shared by all cytotoxic limonoids; for example, the related compound epoxyazadiradione induces cell death with a different mode of action and without major morphological changes, as noted in comparative studies [2]. The mechanism is confirmed by Western blot analysis showing increased levels of cleaved (active) caspases-8, -9, and -3 upon treatment with 30 μM 28-Deoxonimbolide for 8-24 hours [1]. Flow cytometry also quantified the induction of early apoptosis, increasing the population from 6.1% (control) to 10.9% after 8 hours, and from 3.5% to 18.7% after 24 hours [1].

Apoptosis Caspase Activation Mechanism of Action Flow Cytometry

Recommended Research Applications for 28-Deoxonimbolide (CAS 126005-94-5) Based on Quantitative Evidence


Investigating Dual Apoptotic Pathways in Leukemia Models

28-Deoxonimbolide is an ideal positive control or lead compound for studies focused on the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis in HL60 leukemia cells [1]. Its ability to robustly activate caspases-8, -9, and -3 provides a clear, measurable endpoint for mechanistic studies, which is not a given with other in-class limonoids like epoxyazadiradione that operate through different mechanisms [2]. The quantitative data on early apoptosis induction (e.g., 18.7% at 24h with 30 μM) allows for precise assay calibration [1].

Head-to-Head Comparison Studies with Nimbolide in Solid Tumor Panels

The direct comparative data from Kigodi et al. (1989) positions 28-Deoxonimbolide as a critical reference compound for studies seeking to differentiate the biological activity of structurally related neem limonoids [3]. Researchers investigating structure-activity relationships (SAR) should procure this specific compound for parallel testing against nimbolide in cell lines such as P388, HT-1080, and SK-MEL-2, where the two analogs demonstrate distinct and quantifiable differences in potency [3]. This application is essential for any publication aiming to dissect the specific molecular features responsible for the anticancer activity of these limonoids.

Procurement for Reproducible Cytotoxicity Screening Against Leukemia and Gastric Cancer Cells

For laboratories conducting routine cytotoxicity screens, 28-Deoxonimbolide offers a potent and reproducible effect against a specific set of cell lines. With well-documented IC50 values of 2.7 μM for HL60 (leukemia) and 2.4 μM for AZ521 (stomach cancer) [1], it serves as a reliable and highly active reference compound for these tissue types. This is in contrast to sourcing a generic 'neem extract' or a less well-characterized limonoid, which would introduce significant batch-to-batch variability and lack the precise quantitative benchmarks needed for high-quality, publishable data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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